molecular formula C11H10N2O2 B1278056 4-Amino-2-methylquinoline-6-carboxylic acid CAS No. 99984-73-3

4-Amino-2-methylquinoline-6-carboxylic acid

Cat. No.: B1278056
CAS No.: 99984-73-3
M. Wt: 202.21 g/mol
InChI Key: MRGARODDQXEDJP-UHFFFAOYSA-N
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Description

4-Amino-2-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an amino group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the sixth position on the quinoline ring. The molecular formula of this compound is C11H10N2O2, and it has a molecular weight of 202.21 g/mol .

Biochemical Analysis

Biochemical Properties

4-Amino-2-methylquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can participate in both electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives . It has been observed to form salts with acids, indicating its weak tertiary base nature

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature to maintain its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that quinoline derivatives can exhibit threshold effects and may cause toxic or adverse effects at high doses . Specific data on the dosage effects of this compound in animal models are limited, highlighting the need for more comprehensive studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate followed by cyclization and subsequent reduction of the nitro group can yield the desired compound . The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and suitable solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact . The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production while maintaining high standards of safety and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinolines with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 2-Methylquinoline
  • 4-Aminoquinoline
  • 6-Methylquinoline

Uniqueness

4-Amino-2-methylquinoline-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming diverse derivatives . This compound’s versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

4-amino-2-methylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGARODDQXEDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427956
Record name 4-amino-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-73-3
Record name 4-amino-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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